molecular formula C24H31NO3 B5454119 4-(4-{[4-(2-methoxyphenyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-2-butanol

4-(4-{[4-(2-methoxyphenyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-2-butanol

Cat. No.: B5454119
M. Wt: 381.5 g/mol
InChI Key: XMBZCFFRKJAYNH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a methoxyphenyl group, a piperidine ring, a carbonyl group, a phenyl group, and a 2-methyl-2-butanol group. These functional groups suggest that the compound could have interesting chemical properties and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the carbonyl group could undergo addition-elimination reactions , and the piperidine ring could participate in various ring-opening and ring-closing reactions.

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s a pharmaceutical compound, its mechanism of action would depend on its specific biological targets .

Future Directions

The future research directions for this compound would depend on its potential applications. If it’s a pharmaceutical compound, future research could focus on optimizing its synthesis, improving its efficacy, and evaluating its safety profile .

Properties

IUPAC Name

[4-(3-hydroxy-3-methylbutyl)phenyl]-[4-(2-methoxyphenyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO3/c1-24(2,27)15-12-18-8-10-20(11-9-18)23(26)25-16-13-19(14-17-25)21-6-4-5-7-22(21)28-3/h4-11,19,27H,12-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBZCFFRKJAYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=CC=CC=C3OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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